- Novel Method of Tetramic Acid Synthesis: Silver-Catalyzed Carbon Dioxide Incorporation into Propargylic Amine and Intramolecular RearrangementOrganic Letters, 2014, 16(9), 2430-2433,
Cas no 92136-39-5 (Boc-Propargylamine)

Boc-Propargylamine structure
商品名:Boc-Propargylamine
Boc-Propargylamine 化学的及び物理的性質
名前と識別子
-
- N-Boc-Propargylamine
- N-(tert-Butoxycarbonyl)propargyl amine
- N-Boc-Prop-2-ynylaMine
- N-Boc-Propaylamine
- tert-butyl N-prop-2-ynylcarbamate
- tert-Butyl 2-Propynylcarbamate
- 2-Propynylcarbamic Acid tert-Butyl Ester
- 1,1-Dimethylethyl N-2-propyn-1-ylcarbamate (ACI)
- Carbamic acid, 2-propynyl-, 1,1-dimethylethyl ester (9CI)
- 1,1-Dimethylethyl 2-propyn-1-ylcarbamate
- 3-(tert-Butoxycarbonylamino)prop-1-yne
- 3-[(tert-Butyloxycarbonyl)amino]-1-propyne
- Boc-propargylamine
- N-(Prop-2-ynyl)carbamic acid tert-butyl ester
- N-(tert-Butoxycarbonyl)propargylamine
- N-tert-Butoxycarbonyl-2-propyn-1-amine
- tert-Butyl (2-propyn-1-yl)carbamate
- tert-Butyl N-(2-propyn-1-yl)carbamate
- tert-Butyl N-propargylcarbamate
- tert-Butyl propargylcarbamate
- 3-t-butoxycarbonylamino-1-propyne
- N-(t-butoxycarbonyl)-propargylamine
- DTXSID10454171
- ALBB-028033
- N-t-butoxycarbonyl propargylamine
- SY025866
- t-Butyloxycarbonyl Propargyl Amine
- AKOS005068276
- N-2-Propyn-1-yl-carbamic Acid 1,1-Dimethylethyl Ester;
- t-butoxycarbonylpropargylamine
- B4472
- n-(tert-butyloxycarbonyl)propargylamine
- 92136-39-5
- tert-butyl N-(prop-2-yn-1-yl)carbamate
- N-tert-butoxycarbonylpropargylamine
- MFCD07367245
- Z804942822
- 3-(t-butoxycarbonylamino) propyne
- t-Butyl N-(2-propynyl)carbamate
- t-butyl propargylcarbamate
- tert-butyl prop-2-yn-1-ylcarbamate
- prop-2-ynyl-carbamic acid tert-butyl ester
- N-tert.-butoxycarbonyl-prop-2-ynylamine
- N-Boc propargylamine
- EN300-54075
- SCHEMBL16913
- t-butyl prop-2-ynylcarbamate
- TERT-BUTYL PROP-2-YNYLCARBAMATE
- AB31117
- N-(Tert-Butoxycarbonyl)propargylamne
- CARBAMIC ACID, 2-PROPYNYL-, 1,1-DIMETHYLETHYL ESTER
- SS-3353
- (2-propynyl)carbamic acid tert-butyl ester
- HY-75970
- TERT-BUTYL N-(2-PROPYNYL)CARBAMATE
- CS-M0556
- N-Boc-propargylamine, 97%
- Prop-2-ynyl-carbamic acid t-butyl ester
- propargyl Boc-amine
- n-boc propargyl amine
- N-(Boc)-propargylamine
- J-523185
- N-t-butoxycarbonylpropargylamine
- N-Boc-2-propyn-1-amine
- (Boc)Propargylamin
- N-tert-butoxycarbonyl-propargylamine
- n-boc-propargyl amine
- Boc-Propargylamine
-
- MDL: MFCD07367245
- インチ: 1S/C8H13NO2/c1-5-6-9-7(10)11-8(2,3)4/h1H,6H2,2-4H3,(H,9,10)
- InChIKey: DSPYCWLYGXGJNJ-UHFFFAOYSA-N
- ほほえんだ: O=C(NCC#C)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 155.094629g/mol
- ひょうめんでんか: 0
- XLogP3: 1
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 回転可能化学結合数: 3
- どういたいしつりょう: 155.094629g/mol
- 単一同位体質量: 155.094629g/mol
- 水素結合トポロジー分子極性表面積: 38.3Ų
- 重原子数: 11
- 複雑さ: 182
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- ゆうかいてん: 40.0 to 44.0 deg-C
- ふってん: 170°C/14mmHg(lit.)
- フラッシュポイント: 華氏温度:199.4°f< br / >摂氏度:93°C< br / >
- ようかいど: Soluble in chloroform.
- PSA: 41.82000
- LogP: 1.34870
- かんど: Moisture Sensitive
Boc-Propargylamine セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22-36/37/38
- セキュリティの説明: S26; S36/37; S61
-
危険物標識:
- リスク用語:R22; R36/37/38; R52/53
- ちょぞうじょうけん:0-10°C
Boc-Propargylamine 税関データ
- 税関コード:2924199090
- 税関データ:
中国税関コード:
2924199090概要:
2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
要約:
2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Boc-Propargylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFM61-50G |
tert-butyl N-prop-2-ynylcarbamate |
92136-39-5 | 97% | 50g |
¥ 409.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFM61-250G |
tert-butyl N-prop-2-ynylcarbamate |
92136-39-5 | 97% | 250g |
¥ 1,900.00 | 2023-04-13 | |
eNovation Chemicals LLC | Y0983781-100g |
N-Boc-Propargylamine |
92136-39-5 | 95% | 100g |
$180 | 2024-08-02 | |
eNovation Chemicals LLC | D553272-50g |
tert-Butyl prop-2-yn-1-ylcarbaMate |
92136-39-5 | 97% | 50g |
$260 | 2023-09-03 | |
eNovation Chemicals LLC | D634820-25g |
N-Boc-propargylamine |
92136-39-5 | 97% | 25g |
$600 | 2024-06-05 | |
Enamine | EN300-54075-0.25g |
tert-butyl N-(prop-2-yn-1-yl)carbamate |
92136-39-5 | 95% | 0.25g |
$19.0 | 2023-05-03 | |
Enamine | EN300-54075-1.0g |
tert-butyl N-(prop-2-yn-1-yl)carbamate |
92136-39-5 | 95% | 1g |
$29.0 | 2023-05-03 | |
abcr | AB353881-1kg |
N-Boc-propargylamine, 97%; . |
92136-39-5 | 97% | 1kg |
€1773.00 | 2023-09-06 | |
Enamine | EN300-54075-5.0g |
tert-butyl N-(prop-2-yn-1-yl)carbamate |
92136-39-5 | 95% | 5g |
$61.0 | 2023-05-03 | |
Enamine | EN300-54075-100.0g |
tert-butyl N-(prop-2-yn-1-yl)carbamate |
92136-39-5 | 95% | 100g |
$484.0 | 2023-05-03 |
Boc-Propargylamine 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ; 1 h, 75 °C
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Solvents: Dichloromethane ; 0 °C → rt
リファレンス
- The Vinyl Moiety as a Handle for Regiocontrol in the Preparation of Unsymmetrical 2,3-Aliphatic-Substituted Indoles and PyrrolesAngewandte Chemie, 2011, 50(6), 1338-1341,
ごうせいかいろ 3
はんのうじょうけん
1.1 Solvents: Ethyl acetate ; 0 °C → rt; overnight, rt
リファレンス
- Synthesis of G-quadruplex-targeting flexible macrocyclic molecules via click reactionsARKIVOC (Gainesville, 2013, (4), 334-345,
ごうせいかいろ 4
はんのうじょうけん
1.1 Solvents: Dichloromethane ; 0 °C; 30 min, rt
リファレンス
- Selective Fluoromethyl Couplings of Alkynes via Nickel CatalysisAngewandte Chemie, 2022, 61(9),,
ごうせいかいろ 5
はんのうじょうけん
1.1 Solvents: Dichloromethane ; 25 min, 0 °C; 30 min, rt
リファレンス
- Preparation of nicotine-related compounds as modulators of smoking or nicotine ingestion and lung cancer, World Intellectual Property Organization, , ,
ごうせいかいろ 6
はんのうじょうけん
1.1 Solvents: Dichloromethane ; 25 min, 0 °C; 30 min, rt
リファレンス
- 5-Substituted, 6-Substituted, and Unsubstituted 3-Heteroaromatic Pyridine Analogues of Nicotine as Selective Inhibitors of Cytochrome P-450 2A6Journal of Medicinal Chemistry, 2005, 48(1), 224-239,
ごうせいかいろ 7
はんのうじょうけん
1.1 Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C
リファレンス
- Synthesis of the stereogenic triad of the halicyclamine A coreTetrahedron Letters, 2011, 52(17), 2199-2202,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Diisopropylamine Solvents: Tetrahydrofuran ; overnight, rt
リファレンス
- Phenylethynyl-benzamide compounds as glucokinase activators and methods for the preparation thereof, Korea, , ,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 °C; 2 h, 25 °C
1.2 Reagents: Water
1.2 Reagents: Water
リファレンス
- Hydrogen Bonding-directed Sequential 1,6/1,4-Addition of Heteroatom Nucleophiles onto Electron-deficient 1,3-DiynesOrganic Chemistry Frontiers, 2023, 10(1), 209-215,
ごうせいかいろ 10
はんのうじょうけん
リファレンス
- The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin KJournal of the American Chemical Society, 2019, 141(8), 3507-3514,
ごうせいかいろ 11
はんのうじょうけん
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 2 h, rt
リファレンス
- Electrophile-Mediated Reactions of Functionalized Propargylic SubstratesEuropean Journal of Organic Chemistry, 2015, 2015(32), 7091-7113,
ごうせいかいろ 12
はんのうじょうけん
1.1 Solvents: Dichloromethane ; overnight, rt
1.2 Reagents: Sodium chloride ; rt
1.2 Reagents: Sodium chloride ; rt
リファレンス
- Dual catalytic enantioselective desymmetrization of allene-tethered cyclohexanonesChemical Science, 2020, 11(28), 7444-7450,
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 18 h, rt
リファレンス
- Design and synthesis of a peptide derivative of ametantrone targeting the major groove of the d(GGCGCC)2 palindromic sequenceNew Journal of Chemistry, 2020, 44(9), 3624-3631,
ごうせいかいろ 14
はんのうじょうけん
1.1 Solvents: Dichloromethane ; 0 °C; 1 h, rt
リファレンス
- Achiral Cyclopentadienone Iron Tricarbonyl Complexes Embedded in Streptavidin: An Access to Artificial Iron Hydrogenases and Application in Asymmetric HydrogenationCatalysis Letters, 2016, 146(3), 564-569,
ごうせいかいろ 15
はんのうじょうけん
1.1 Solvents: Ethyl acetate ; cooled; overnight, rt
リファレンス
- Flexible lactam macrocyclic molecule useful in treatment of cancer and its preparation, China, , ,
ごうせいかいろ 16
はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 2 h, rt
リファレンス
- Direct Asymmetric α-C-H Addition of N-unprotected Propargylic Amines to Trifluoromethyl Ketones by Carbonyl CatalysisAngewandte Chemie, 2022, 61(48),,
ごうせいかいろ 17
はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ; 4 h, 21 °C
リファレンス
- A pH-Switchable Aqueous Organocatalysis with Amphiphilic Secondary Amine-Porphyrin HybridsEuropean Journal of Organic Chemistry, 2020, 2020(28), 4399-4407,
ごうせいかいろ 18
はんのうじょうけん
1.1 Solvents: Dichloromethane ; 0 °C; 30 min, rt
リファレンス
- Synthesis of 1,2,3-Substituted Pyrroles from Propargylamines via a One-Pot Tandem Enyne Cross Metathesis-Cyclization ReactionJournal of Organic Chemistry, 2015, 80(10), 5287-5295,
Boc-Propargylamine Raw materials
Boc-Propargylamine Preparation Products
Boc-Propargylamine 関連文献
-
1. Copper-catalyzed 1,1-arylalkylation of terminal alkynes with diazo esters and organoboronic acidsYunhe Lv,Weiya Pu,Xueru Liu,Jinye Sun,Mengxing Cui Chem. Commun. 2019 55 13446
-
Zandria Lamprecht,Frederick P. Malan,Simon Lotz,Daniela I. Bezuidenhout New J. Chem. 2021 45 6220
-
Anna Said St?lsmeden,Andrew J. Paterson,Imola Cs. Szigyártó,Linda Thunberg,Johan R. Johansson,Tamás Beke-Somfai,Nina Kann Org. Biomol. Chem. 2020 18 1957
-
Yue Cai,Florian Lehmann,Edgar Peiter,Senbin Chen,Jintao Zhu,Dariush Hinderberger,Wolfgang H. Binder Polym. Chem. 2022 13 3412
-
Marcel Best,Isabel Porth,Sebastian Hauke,Felix Braun,Dirk-Peter Herten,Richard Wombacher Org. Biomol. Chem. 2016 14 5606
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推奨される供給者
Amadis Chemical Company Limited
(CAS:92136-39-5)Boc-Propargylamine

清らかである:99%
はかる:500g
価格 ($):409.0